

Benzyl p-Tolylcarbamate: Technical Specifications & Synthesis Guide

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Compound of Interest

Compound Name: benzyl N-(4-methylphenyl)carbamate

CAS No.: 7625-64-1

Cat. No.: B14125576

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Executive Summary

Benzyl p-tolylcarbamate (CAS: 7625-64-1) is a carbamate ester utilized primarily in organic synthesis as a protected amine derivative and a kinetic model compound for polyurethane formation. Characterized by its stability under neutral conditions and specific cleavage properties under acidic or hydrogenolytic conditions, it serves as a critical reference standard in the study of isocyanate-alcohol reaction mechanisms.

This technical guide provides a definitive reference for researchers, detailing the compound's physicochemical properties, validated synthesis protocols, and structural characterization data.

Part 1: Chemical Identity & Physicochemical Properties[1]

Core Identification Data

| Parameter | Specification |
|---------------------|--|
| Chemical Name | Benzyl N-(4-methylphenyl)carbamate |
| Synonyms | Benzyl p-tolylcarbamate; Carbamic acid, (4-methylphenyl)-, phenylmethyl ester; N-Cbz-p-toluidine |
| CAS Registry Number | 7625-64-1 |
| Molecular Formula | C ₁₅ H ₁₅ NO ₂ |
| Molecular Weight | 241.29 g/mol |
| SMILES | <chem>Cc1ccc(NC(=O)OCc2ccccc2)cc1</chem> |
| InChI Key | Derived from structure |

Physical Properties[3]

- Appearance: Off-white to white crystalline solid.
- Solubility:
 - High: DMSO, DMF, Dichloromethane, Ethyl Acetate.
 - Moderate: Ethanol, Methanol (often used for recrystallization).
 - Low/Insoluble: Water, Hexanes.
- Stability: Stable at room temperature. Hydrolyzes slowly in strong aqueous alkali; stable to mild acids.

Part 2: Synthesis & Reaction Mechanisms

The synthesis of benzyl p-tolylcarbamate is a classic example of nucleophilic addition to an isocyanate or nucleophilic substitution of a chloroformate. Two primary pathways are established, each selected based on reagent availability and specific isotopic labeling requirements.

Pathway A: Isocyanate Addition (Kinetic Control)

This method is preferred for kinetic studies (urethane formation modeling) due to its high atom economy and lack of byproduct salts.

- Reagents: p-Tolyl isocyanate, Benzyl alcohol.[1]
- Catalyst: Dibutyltin dilaurate (DBTDL) or Triethylamine (TEA) (optional, accelerates rate).
- Solvent: Anhydrous Toluene or Dichloromethane.

Protocol:

- Charge a flame-dried flask with p-tolyl isocyanate (1.0 equiv) in anhydrous toluene under N₂ atmosphere.
- Add benzyl alcohol (1.05 equiv) dropwise at 0°C to control the exotherm.
- Allow the mixture to warm to room temperature. If kinetics are slow, heat to 60°C or add 1 mol% DBTDL.
- Monitor via TLC (disappearance of isocyanate).
- Purification: Evaporate solvent. Recrystallize the residue from ethanol/hexane to yield white needles.

Pathway B: Chloroformate Substitution (Thermodynamic Control)

Preferred when starting from the amine (p-toluidine), serving as a protection step (Cbz-protection).

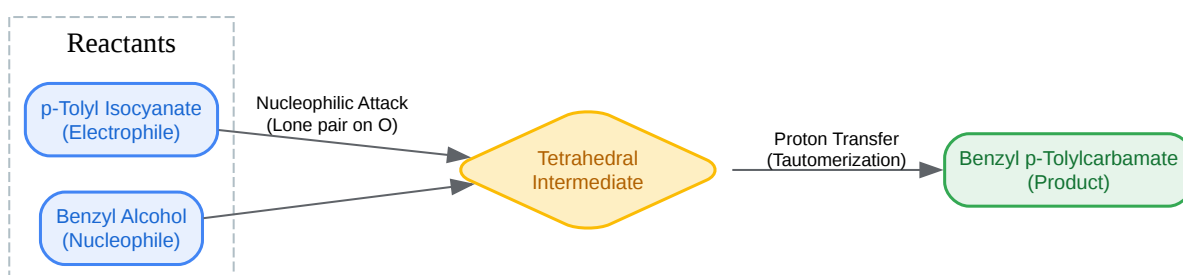
- Reagents: p-Toluidine, Benzyl chloroformate (Cbz-Cl).
- Base: Pyridine or NaHCO₃/NaOH (Schotten-Baumann conditions).
- Solvent: DCM or THF/Water.

Protocol:

- Dissolve p-toluidine (1.0 equiv) and pyridine (1.2 equiv) in DCM at 0°C.
- Add benzyl chloroformate (1.1 equiv) dropwise.
- Stir at 0°C for 1 hour, then warm to RT.
- Workup: Wash with 1M HCl (to remove pyridine), then saturated NaHCO₃ and brine.
- Dry over MgSO₄ and concentrate.

Mechanistic Visualization

The following diagram illustrates the electron flow in Pathway A (Isocyanate Addition), highlighting the nucleophilic attack of the benzylic oxygen on the electrophilic carbonyl carbon.



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Figure 1: Mechanism of carbamate formation via nucleophilic addition of benzyl alcohol to p-tolyl isocyanate.

Part 3: Analytical Characterization

To validate the identity of synthesized Benzyl p-tolylcarbamate, compare experimental data against these standard spectral markers.

Proton NMR (¹H NMR)

Solvent: CDCl₃, 400 MHz

| Shift (δ ppm) | Multiplicity | Integration | Assignment |
|-----------------------|---------------|-------------|--|
| 2.30 | Singlet | 3H | Methyl group on p-tolyl ring (-CH ₃) |
| 5.20 | Singlet | 2H | Benzylic methylene (-CH ₂ -O-) |
| 6.60-6.80 | Broad Singlet | 1H | Carbamate N-H (Exchangeable) |
| 7.10 | Doublet | 2H | Aromatic protons (p-tolyl, meta to N) |
| 7.25-7.40 | Multiplet | 7H | Aromatic protons (Benzyl ring + p-tolyl ortho) |

Infrared Spectroscopy (FT-IR)

- 3300-3350 cm⁻¹: N-H stretching (sharp, medium intensity).
- 1700-1720 cm⁻¹: C=O stretching (Carbamate carbonyl, strong).
- 1530-1550 cm⁻¹: N-H bending / C-N stretching (Amide II band).
- 1230-1250 cm⁻¹: C-O-C asymmetric stretching.

Part 4: Applications in Drug Development

Amine Protection (Cbz Group)

Benzyl p-tolylcarbamate represents a "Cbz-protected" p-toluidine. The benzyloxycarbonyl (Cbz or Z) group is a fundamental protecting group in peptide synthesis and medicinal chemistry.

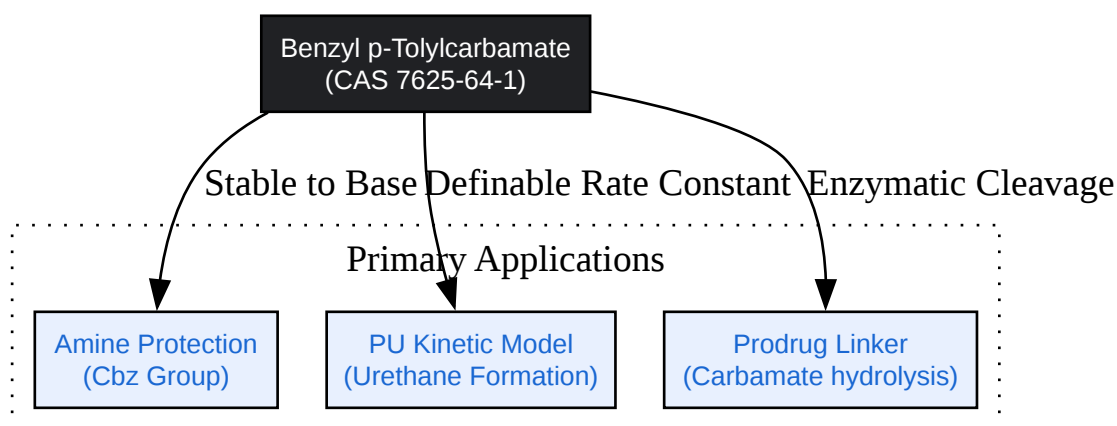
- Stability: Stable to basic hydrolysis (unlike trifluoroacetamides) and mild acids.
- Deprotection:

- Hydrogenolysis: H_2 / Pd-C (Cleanest method, yields Toluene + CO_2 + Amine).
- Strong Acid: HBr in Acetic Acid (harsh conditions).

Kinetic Model for Polyurethanes

This compound serves as a monofunctional model for studying the cure kinetics of polyurethane elastomers. By isolating the reaction of a specific isocyanate (p-tolyl) with a primary alcohol (benzyl), researchers can determine rate constants (

) without the complexity of polymer gelation.



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Figure 2: Functional applications of Benzyl p-tolylcarbamate in synthetic and physical organic chemistry.

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